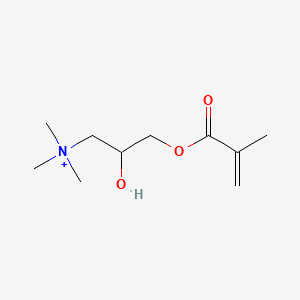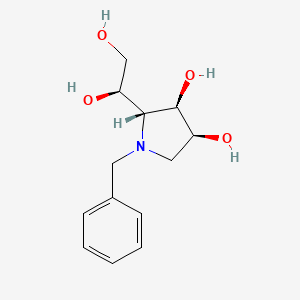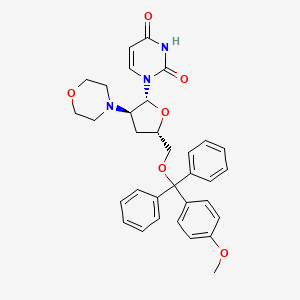
Uridine, 2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-2'-(4-morpholinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Morpholino-5’-(4-methoxytrityl)-2’,3’-dideoxyuridine is a synthetic nucleoside analog. This compound is structurally modified from uridine, a naturally occurring nucleoside, by incorporating a morpholino group and a methoxytrityl group. These modifications can significantly alter its chemical properties and biological activities, making it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Morpholino-5’-(4-methoxytrityl)-2’,3’-dideoxyuridine typically involves multiple steps. The starting material is usually uridine, which undergoes a series of chemical reactions to introduce the morpholino and methoxytrityl groups. Common synthetic routes include:
Protection of the hydroxyl groups: The hydroxyl groups of uridine are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of the morpholino group: The protected uridine is then reacted with morpholine under specific conditions to introduce the morpholino group.
Introduction of the methoxytrityl group: Finally, the methoxytrityl group is introduced using a suitable reagent, such as 4-methoxytrityl chloride, under controlled conditions.
Industrial Production Methods
Industrial production of 2’-Morpholino-5’-(4-methoxytrityl)-2’,3’-dideoxyuridine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2’-Morpholino-5’-(4-methoxytrityl)-2’,3’-dideoxyuridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiol compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized uridine derivatives, while substitution reactions can produce a variety of substituted nucleosides.
Scientific Research Applications
2’-Morpholino-5’-(4-methoxytrityl)-2’,3’-dideoxyuridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 2’-Morpholino-5’-(4-methoxytrityl)-2’,3’-dideoxyuridine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. The morpholino group can enhance its binding affinity to target molecules, while the methoxytrityl group can provide stability and protection against enzymatic degradation. The compound may target specific enzymes or pathways involved in nucleic acid metabolism, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2’,3’-Dideoxyuridine: Lacks the morpholino and methoxytrityl groups, making it less stable and less effective in certain applications.
2’-Morpholino-2’,3’-dideoxyuridine: Similar but lacks the methoxytrityl group, which can affect its stability and biological activity.
5’-Methoxytrityl-2’,3’-dideoxyuridine: Similar but lacks the morpholino group, which can influence its binding affinity and mechanism of action.
Uniqueness
2’-Morpholino-5’-(4-methoxytrityl)-2’,3’-dideoxyuridine is unique due to the presence of both the morpholino and methoxytrityl groups. These modifications enhance its stability, binding affinity, and biological activity, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
134934-56-8 |
|---|---|
Molecular Formula |
C33H35N3O6 |
Molecular Weight |
569.6 g/mol |
IUPAC Name |
1-[(2R,3R,5S)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-3-morpholin-4-yloxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C33H35N3O6/c1-39-27-14-12-26(13-15-27)33(24-8-4-2-5-9-24,25-10-6-3-7-11-25)41-23-28-22-29(35-18-20-40-21-19-35)31(42-28)36-17-16-30(37)34-32(36)38/h2-17,28-29,31H,18-23H2,1H3,(H,34,37,38)/t28-,29+,31+/m0/s1 |
InChI Key |
YAFDQUOOFSSRBE-ILJQZKEFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4C[C@H]([C@@H](O4)N5C=CC(=O)NC5=O)N6CCOCC6 |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4CC(C(O4)N5C=CC(=O)NC5=O)N6CCOCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


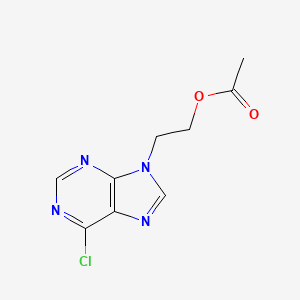
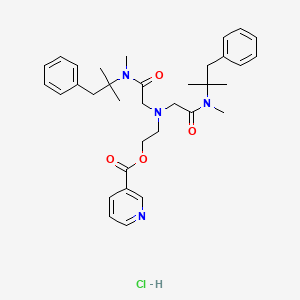
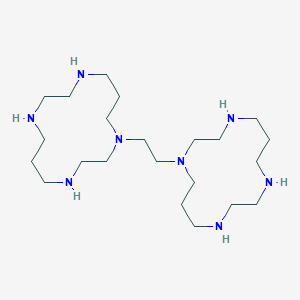

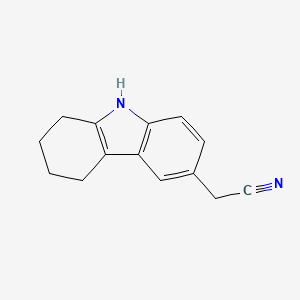
![sodium;cobalt(3+);4-[4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-(4-sulfamoylphenyl)pyrazol-3-olate](/img/structure/B12794779.png)
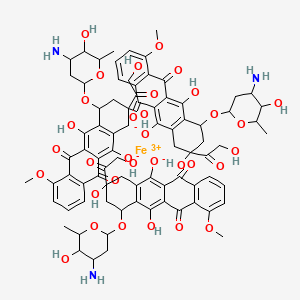
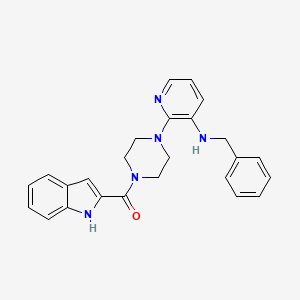
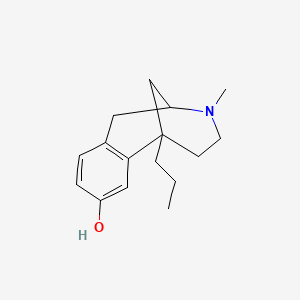
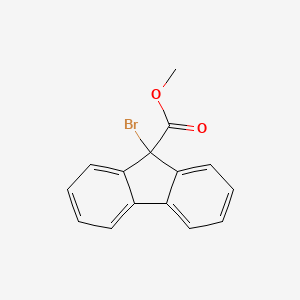
![N-[3-(4-nitrophenoxy)propyl]acetamide](/img/structure/B12794804.png)
